Dibutylhexyl isophorone diisocyanate

Description

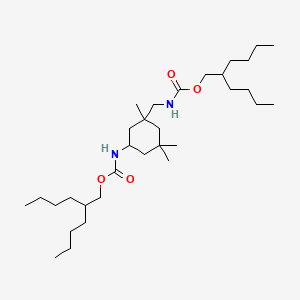

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for dibutylhexyl isophorone diisocyanate is 2-butylhexyl N-[3-[(2-butylhexoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate. This nomenclature reflects the complex molecular architecture of the compound, which consists of a central isophorone-derived cyclohexane ring system bearing two carbamate functional groups. Each carbamate group is esterified with a 2-butylhexyl alcohol moiety, creating a symmetrical dimeric structure.

The structural representation reveals a cyclohexane ring substituted at the 1, 3, 3, and 5 positions with methyl groups, and bearing carbamate linkages at positions that correspond to the original isocyanate functionalities of the parent isophorone diisocyanate molecule. The 2-butylhexyl chains provide significant hydrophobic character and flexibility to the overall molecular structure. This branched alcohol component contributes to the compound's solubility characteristics and compatibility with various organic solvents and polymer systems.

The three-dimensional conformation of this compound exhibits conformational flexibility due to the presence of the branched alkyl chains, while the central cyclohexane ring provides structural rigidity. The carbamate functional groups serve as potential hydrogen bonding sites, influencing the intermolecular interactions and physical properties of the compound. The overall molecular architecture combines the structural benefits of the rigid isophorone core with the processing advantages provided by the flexible 2-butylhexyl side chains.

Chemical Abstracts Service Registry Number and Unique Ingredient Identifier

The Chemical Abstracts Service registry number for this compound is 185568-16-5. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry number ensures unambiguous identification of this specific molecular entity among the vast array of related urethane and carbamate compounds.

The Unique Ingredient Identifier assigned by the United States Food and Drug Administration Global Substance Registration System is JV1IM71CBE. This alphanumeric code provides an additional layer of identification specificity, particularly important for regulatory compliance in pharmaceutical and cosmetic applications. The Unique Ingredient Identifier system facilitates international harmonization of substance identification across different regulatory jurisdictions.

Additional database identifiers include the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID40939981, which links the compound to environmental and toxicological data repositories. The PubChem Compound Identifier CID 71587602 provides access to comprehensive chemical information and related compound data. These multiple identification systems ensure robust traceability and facilitate scientific communication about this specific chemical entity across various platforms and applications.

| Identification System | Identifier | Authority |

|---|---|---|

| Chemical Abstracts Service Registry Number | 185568-16-5 | Chemical Abstracts Service |

| Unique Ingredient Identifier | JV1IM71CBE | United States Food and Drug Administration |

| Distributed Structure-Searchable Toxicity Database Substance Identifier | DTXSID40939981 | United States Environmental Protection Agency |

| PubChem Compound Identifier | 71587602 | National Center for Biotechnology Information |

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₃₂H₆₂N₂O₄. This formula reflects the composition of 32 carbon atoms, 62 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms within the molecular structure. The substantial carbon and hydrogen content indicates the predominantly hydrophobic nature of the compound, while the nitrogen and oxygen atoms are associated with the carbamate functional groups derived from the original isocyanate precursor.

The molecular weight of this compound is 538.8 grams per mole. This relatively high molecular weight contributes to the compound's low volatility and excellent film-forming properties when incorporated into polymer formulations. The molecular weight calculation is based on the standard atomic weights: carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol).

The exact mass, determined through high-resolution mass spectrometry techniques, is 538.47100 atomic mass units. This precise mass value is critical for analytical identification and quantification methods. The molecular formula provides insight into the degree of unsaturation, which for this saturated compound equals zero, confirming the absence of multiple bonds or ring systems beyond the single cyclohexane ring present in the isophorone core structure.

| Molecular Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₃₂H₆₂N₂O₄ | - |

| Molecular Weight | 538.8 | g/mol |

| Exact Mass | 538.47100 | amu |

| Carbon Content | 71.34% | w/w |

| Hydrogen Content | 11.60% | w/w |

| Nitrogen Content | 5.20% | w/w |

| Oxygen Content | 11.87% | w/w |

Isomerism and Stereochemical Considerations

This compound exhibits stereochemical complexity arising from its derivation from isophorone diisocyanate, which exists as a mixture of cis and trans isomers. The parent isophorone diisocyanate typically contains approximately 25% cis-isomer and 75% trans-isomer. This stereochemical distribution is maintained in the dibutylhexyl derivative, resulting in a mixture of stereoisomeric forms that influence the physical and chemical properties of the final product.

The stereochemical differences between the cis and trans forms affect the spatial arrangement of the carbamate substituents around the cyclohexane ring. In the trans configuration, the carbamate groups adopt a more extended conformation, potentially leading to different intermolecular packing arrangements and physical properties compared to the cis isomer. The trans-isomer typically exhibits higher selectivity in chemical reactions due to enhanced steric hindrance around the reactive centers.

The 2-butylhexyl substituents themselves introduce additional stereochemical considerations due to the presence of branching at the 2-position of the octyl chain. This branching creates potential for conformational isomerism, though the compound is typically described as having mixed stereochemistry. The stereochemical complexity contributes to the compound's effectiveness as a compatibilizer and plasticizer in polymer systems, as the mixture of isomers can provide optimal interactions with various polymer matrices.

The stereochemical notation for this compound indicates mixed stereochemistry with undefined stereocenters. This reflects the commercial reality that the compound is produced and used as a mixture of stereoisomers rather than as stereochemically pure entities. The mixed stereochemistry contributes to the compound's liquid state at ambient conditions and facilitates its processing in industrial applications.

Synonymous Terminology in Industrial Contexts

In industrial and commercial contexts, this compound is commonly referred to by several synonymous terms that reflect different aspects of its chemical structure and applications. The most frequently encountered synonym is "Isodecyl isophorone diisocyanate," which emphasizes the branched C10 alcohol component used in its synthesis. This terminology is particularly prevalent in cosmetic industry applications where the compound serves as a film-forming agent.

The trade name "Monoderm i-10" is widely used in cosmetic formulations, where the "i-10" designation refers to the isodecyl alcohol component. This commercial nomenclature facilitates identification in formulation databases and ingredient listings. Similarly, the acronym-based designation "this compound" represents the International Nomenclature of Cosmetic Ingredients approved name, which standardizes its identification in cosmetic product labeling worldwide.

Chemical suppliers and manufacturers often employ the descriptor "Carbamic acid, [3-[[[(isodecyloxy)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-, isodecyl ester" in technical documentation and safety data sheets. This systematic chemical name provides precise structural information while maintaining compliance with chemical nomenclature standards. The designation "(+/-)-Isodecyl isophorone diisocyanate" explicitly acknowledges the stereochemical mixture present in commercial preparations.

Properties

CAS No. |

185568-16-5 |

|---|---|

Molecular Formula |

C32H62N2O4 |

Molecular Weight |

538.858 |

IUPAC Name |

2-butylhexyl N-[3-[(2-butylhexoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |

InChI |

InChI=1S/C32H62N2O4/c1-8-12-16-26(17-13-9-2)22-37-29(35)33-25-32(7)21-28(20-31(5,6)24-32)34-30(36)38-23-27(18-14-10-3)19-15-11-4/h26-28H,8-25H2,1-7H3,(H,33,35)(H,34,36) |

InChI Key |

ZLGPLJMQGGRWTL-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCC)CCCC)C |

Synonyms |

DIBUTYLHEXYL IPDI |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

- CAS Number : 822-06-0 .

- Structure : Linear aliphatic (1,6-diisocyanatohexane).

- Molecular Weight : 168.19 g/mol .

- Applications : Primarily used in light-stable automotive coatings and weather-resistant polyurethane dispersions .

- Reactivity : Higher reactivity than IPDI due to its linear aliphatic structure, requiring catalysts for controlled polymerization .

- Health Hazards: Limited data in provided evidence, but aliphatic diisocyanates generally pose respiratory sensitization risks.

Methylene Diphenyl Diisocyanate (MDI)

Toluene Diisocyanate (TDI)

- Structure : Aromatic (two isocyanate groups on a toluene ring).

- Applications : Flexible foams for mattresses and upholstery.

- Reactivity : Extremely high, requiring careful handling to prevent uncontrolled exothermic reactions.

- Health Hazards: Severe respiratory irritation and sensitization (noted in general industry knowledge; specific data absent in evidence).

Comparative Data Table

Key Findings:

Structural Influence on Reactivity :

- IPDI’s cycloaliphatic structure provides a balance between reactivity and stability, enabling controlled polymerization for durable coatings .

- Aromatic diisocyanates (MDI, TDI) exhibit higher reactivity but lower UV stability compared to aliphatic/cycloaliphatic variants .

Performance in Polymers :

- IPDI-based elastomers demonstrate superior microphase separation, enhancing tensile strength and thermal resilience .

- HDI’s linear structure offers flexibility but requires additives to mitigate rapid curing .

Safety Profiles: IPDI poses significant acute (skin/eye burns) and chronic (asthma, allergies) hazards, necessitating strict handling protocols . Aromatic diisocyanates (MDI, TDI) are associated with higher carcinogenic risks but are less volatile than aliphatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.